(R)-4-(2-Chloro-6-((methylthio)methyl)pyrimidin-4-yl)-3-methylmorpholine
CAS No.: 1352227-15-6
Cat. No.: VC8232002
Molecular Formula: C11H16ClN3OS
Molecular Weight: 273.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352227-15-6 |
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Molecular Formula | C11H16ClN3OS |
Molecular Weight | 273.78 g/mol |
IUPAC Name | (3R)-4-[2-chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine |
Standard InChI | InChI=1S/C11H16ClN3OS/c1-8-6-16-4-3-15(8)10-5-9(7-17-2)13-11(12)14-10/h5,8H,3-4,6-7H2,1-2H3/t8-/m1/s1 |
Standard InChI Key | OTURQEFENKJHCN-MRVPVSSYSA-N |
Isomeric SMILES | C[C@@H]1COCCN1C2=NC(=NC(=C2)CSC)Cl |
SMILES | CC1COCCN1C2=NC(=NC(=C2)CSC)Cl |
Canonical SMILES | CC1COCCN1C2=NC(=NC(=C2)CSC)Cl |
Introduction
Structural and Stereochemical Analysis
The compound’s structure integrates a pyrimidine ring with a morpholine moiety, both of which are pharmacologically significant scaffolds. The pyrimidine core is substituted at the 2-position with chlorine, at the 6-position with a (methylthio)methyl group, and at the 4-position with a 3-methylmorpholine ring in the R-configuration.
Molecular Formula and Stereochemistry
The molecular formula is C₁₁H₁₅ClN₃OS, derived by replacing the iodomethyl group in the analog (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine (CAS 1233339-72-4) with a methylthio group . The R-configuration at the morpholine’s 3-position is critical for chiral specificity, influencing biological interactions and synthetic routes.
Key Structural Features
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Pyrimidine Core: The 2-chloro substitution enhances electrophilicity, facilitating nucleophilic aromatic substitutions.
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(Methylthio)methyl Group: The thioether linkage introduces lipophilicity, potentially improving membrane permeability.
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Morpholine Ring: The oxygen atom in morpholine contributes to hydrogen-bonding interactions, a common feature in kinase inhibitors .
Synthesis and Reaction Pathways
Synthetic strategies for analogous compounds suggest a multi-step approach involving pyrimidine functionalization and stereoselective morpholine coupling.
Intermediate Preparation
4-Chloropyrimidine derivatives, such as 4-chloro-5-methylthieno[2,3-d]pyrimidine (CAS 43088-67-1), are common starting materials. Chlorine at the 4-position acts as a leaving group for nucleophilic substitution with morpholine derivatives .
Stereoselective Morpholine Coupling
The R-configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, (R)-3-methylmorpholine can be synthesized via resolution of racemic mixtures or enantioselective hydrogenation .
Representative Synthetic Route:
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Step 1: 4,6-Dichloro-2-methylpyrimidine → 4-chloro-6-(iodomethyl)-2-methylpyrimidine (using NaI/acetone).
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Step 2: Substitution of iodide with methylthiolate (CH₃S⁻) in DMF.
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Step 3: Coupling with (R)-3-methylmorpholine via Buchwald-Hartwig amination .
Physicochemical Properties
Calculated Properties
Property | Value | Method/Source |
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Molecular Weight | 285.77 g/mol | PubChem |
LogP (octanol-water) | 2.59 (estimated) | SILICOS-IT |
Topological Polar Surface | 54.02 Ų | PubChem |
Water Solubility | 0.0727 mg/mL (estimated) | ESOL |
The methylthio group increases lipophilicity compared to oxygenated analogs, enhancing blood-brain barrier permeability .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for kinase inhibitors or antimicrobial agents.
Chemical Biology Probes
The methylthio group’s radiolabeling potential (e.g., with ³⁵S) enables tracking in metabolic studies.
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